molecular formula C19H26N4O2 B14393983 N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea CAS No. 87653-42-7

N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea

Cat. No.: B14393983
CAS No.: 87653-42-7
M. Wt: 342.4 g/mol
InChI Key: SSFXVLALJIZIAO-UHFFFAOYSA-N
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Description

N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with a phenyl group and a urea moiety. The presence of these functional groups contributes to its reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester.

    Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride.

    Urea Formation: The final step involves the reaction of the pyridazine derivative with a suitable isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propylurea may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridazine rings.

Scientific Research Applications

N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propylurea has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing pyridazine rings.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propylurea involves its interaction with specific molecular targets. The pyridazine ring and urea moiety can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-phenylpyridazin-3(2H)-one: This compound shares the pyridazine ring and phenyl group but lacks the urea moiety.

    (6-Oxo-3-phenyl-1(6H)-pyridazinyl)acetic acid: Similar pyridazine structure with an acetic acid group instead of the urea moiety.

Uniqueness

N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propylurea is unique due to the combination of the pyridazine ring, phenyl group, and urea moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

87653-42-7

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

1-[5-(6-oxo-3-phenylpyridazin-1-yl)pentyl]-3-propylurea

InChI

InChI=1S/C19H26N4O2/c1-2-13-20-19(25)21-14-7-4-8-15-23-18(24)12-11-17(22-23)16-9-5-3-6-10-16/h3,5-6,9-12H,2,4,7-8,13-15H2,1H3,(H2,20,21,25)

InChI Key

SSFXVLALJIZIAO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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